N-Methyl-N-(pyridin-2-yl)pivalamide
Overview
Description
N-Methyl-N-(pyridin-2-yl)pivalamide: is an organic compound with the molecular formula C₁₁H₁₆N₂O. It is a derivative of pivalamide, where the amide nitrogen is substituted with a methyl group and a pyridin-2-yl group. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(pyridin-2-yl)pivalamide typically involves the reaction of pivaloyl chloride with N-methyl-2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Pivaloyl chloride+N-methyl-2-aminopyridine→this compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Methyl-N-(pyridin-2-yl)pivalamide can undergo oxidation reactions, typically involving the pyridine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the amide group.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) for electrophilic substitution; organolithium reagents for nucleophilic substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amide derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: N-Methyl-N-(pyridin-2-yl)pivalamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in receptor binding studies. Its structural features make it suitable for probing the active sites of various enzymes.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties, including its ability to modulate biological pathways and its potential as a therapeutic agent.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it valuable in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-(pyridin-2-yl)pivalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can engage in π-π interactions with aromatic residues in the active sites of enzymes, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- N-Methyl-N-(pyridin-3-yl)pivalamide
- N-Methyl-N-(pyridin-4-yl)pivalamide
- N-Methyl-N-(quinolin-2-yl)pivalamide
Comparison: N-Methyl-N-(pyridin-2-yl)pivalamide is unique due to the position of the pyridine ring, which influences its reactivity and binding properties. Compared to its isomers, such as N-Methyl-N-(pyridin-3-yl)pivalamide and N-Methyl-N-(pyridin-4-yl)pivalamide, the 2-pyridinyl substitution provides distinct steric and electronic effects. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N,2,2-trimethyl-N-pyridin-2-ylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)10(14)13(4)9-7-5-6-8-12-9/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJOCXVTBPSATB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50537957 | |
Record name | N,2,2-Trimethyl-N-(pyridin-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50537957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96830-03-4 | |
Record name | N,2,2-Trimethyl-N-(pyridin-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50537957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.